Cas no 2739-74-4 (Ethyl 3-(pyridin-2-YL)propanoate)

Ethyl 3-(pyridin-2-YL)propanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(pyridin-2-yl)propanoate
- Ethyl 3-(2-Pyridyl)propanoate
- 2-Pyridinepropanoicacid, ethyl ester
- ETHYL 3-PYRIDIN-2-YLPROPANOATE
- Ethyl pyridine-2-propanoate
- 2-Pyridinepropanoic acid, ethyl ester
- 3-Pyridin-2-yl-propionic acid ethyl ester
- ethyl 3-(2-pyridinyl)propanoate
- ethyl3-pyridin-2-ylpropanoate
- NSC405971
- Ethyl3-(2-Pyridyl)propanoate
- ethyl 3-(2-pyridyl) propionate
- 2-Pyridinepropanoicacid,ethylester
- MWOKKDYGYSPXIO-UHFFFAOYSA-N
- ethyl 3-(pyridin-2-yl)propionate
- CAA73974
- 2739-74-4
- SY022461
- SCHEMBL4341122
- AKOS005067448
- AC2306
- SB52625
- MFCD04004149
- DTXSID30324180
- A5319
- AMY4402
- FT-0733961
- NSC-405971
- CS-0006559
- CS-11492
- DB-010173
- Ethyl 3-(pyridin-2-YL)propanoate
-
- MDL: MFCD04004149
- インチ: 1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3
- InChIKey: MWOKKDYGYSPXIO-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=N1)=O
計算された属性
- せいみつぶんしりょう: 179.09500
- どういたいしつりょう: 179.094629
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 39.2
じっけんとくせい
- 密度みつど: 1.063
- ふってん: 254.1 ℃ at 760 mmHg
- フラッシュポイント: 107.5°C
- 屈折率: 1.5
- PSA: 39.19000
- LogP: 1.57730
Ethyl 3-(pyridin-2-YL)propanoate セキュリティ情報
Ethyl 3-(pyridin-2-YL)propanoate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 3-(pyridin-2-YL)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM175793-250mg |
Ethyl 3-(pyridin-2-yl)propanoate |
2739-74-4 | 95% | 250mg |
$65 | 2022-06-11 | |
eNovation Chemicals LLC | D273777-0.25g |
ethyl 3-(pyridin-2-yl)propanoate |
2739-74-4 | 97% | 0.25g |
$200 | 2023-09-03 | |
TRC | E932033-1g |
Ethyl 3-(pyridin-2-yl)propanoate |
2739-74-4 | 1g |
$322.00 | 2023-05-18 | ||
Fluorochem | 228234-250mg |
Ethyl 3-(pyridin-2-yl)propanoate |
2739-74-4 | 95% | 250mg |
£45.00 | 2022-02-28 | |
abcr | AB526530-5 g |
Ethyl 3-(2-pyridyl)propanoate; . |
2739-74-4 | 5g |
€632.60 | 2023-04-17 | ||
Alichem | A029181932-5g |
Ethyl 3-(pyridin-2-yl)propanoate |
2739-74-4 | 95% | 5g |
$463.22 | 2023-09-02 | |
TRC | E932033-100mg |
Ethyl 3-(pyridin-2-yl)propanoate |
2739-74-4 | 100mg |
$81.00 | 2023-05-18 | ||
Aaron | AR003QUQ-100mg |
ethyl 3-pyridin-2-ylpropanoate |
2739-74-4 | 98% | 100mg |
$11.00 | 2025-01-22 | |
abcr | AB526530-5g |
Ethyl 3-(2-pyridyl)propanoate; . |
2739-74-4 | 5g |
€490.80 | 2025-02-15 | ||
abcr | AB526530-250mg |
Ethyl 3-(2-pyridyl)propanoate; . |
2739-74-4 | 250mg |
€84.80 | 2025-02-15 |
Ethyl 3-(pyridin-2-YL)propanoate 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Ethyl 3-(pyridin-2-YL)propanoateに関する追加情報
Ethyl 3-(Pyridin-2-Yl)Propanoate: A Comprehensive Overview
Ethyl 3-(Pyridin-2-Yl)Propanoate, also known by its CAS number 2739-74-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and potential applications in drug design and material science. The structure of Ethyl 3-(Pyridin-2-Yl)Propanoate consists of a pyridine ring attached to a propanoate ester group, making it a versatile molecule with diverse functional groups that can be exploited for various purposes.
Recent studies have highlighted the importance of pyridine derivatives like Ethyl 3-(Pyridin-2-Yl)Propanoate in the development of bioactive compounds. Researchers have demonstrated that the presence of the pyridine ring can significantly influence the molecule's electronic properties, making it an attractive candidate for applications in medicinal chemistry. For instance, the propanoate group can act as a bioisostere, potentially enhancing the compound's ability to interact with biological targets such as enzymes or receptors.
One of the most promising areas of research involving Ethyl 3-(Pyridin-2-Yl)Propanoate is its potential role in drug delivery systems. The ester functionality in the molecule has been shown to facilitate controlled release mechanisms, which are critical in ensuring the efficacy and safety of therapeutic agents. Additionally, the pyridine ring's ability to form hydrogen bonds and participate in π-π interactions makes it an ideal component for designing drug carriers with enhanced stability and targeting capabilities.
In terms of synthesis, Ethyl 3-(Pyridin-2-Yl)Propanoate can be prepared through various routes, including nucleophilic substitution and esterification reactions. These methods have been optimized in recent studies to improve yield and purity, ensuring that the compound can be produced efficiently for both research and industrial applications. The use of green chemistry principles in these synthetic processes has also gained attention, as researchers seek to minimize environmental impact while maintaining high-quality standards.
The spectroscopic properties of Ethyl 3-(Pyridin-2-Yl)Propanoate have been extensively studied using techniques such as UV-vis spectroscopy and NMR spectroscopy. These studies have provided valuable insights into the molecule's electronic structure and conformational flexibility, which are crucial for understanding its reactivity and behavior in different chemical environments. For example, the absorption properties of the compound make it a potential candidate for use in optoelectronic materials or sensors.
Another area where Ethyl 3-(Pyridin-2-Yl)Propanoate has shown promise is in catalytic applications. The pyridine ring's ability to act as a coordinating ligand has been leveraged in transition metal catalysis, where it can stabilize metal centers and enhance catalytic activity. Recent research has explored its use in asymmetric catalysis, where it has demonstrated high enantioselectivity in certain reactions, opening new avenues for chiral synthesis.
Despite its numerous advantages, Ethyl 3-(Pyridin-2-Yl)Propanoate also presents some challenges that require further investigation. For instance, its stability under various conditions needs to be thoroughly evaluated to ensure its suitability for long-term applications. Additionally, while its bioactivity has been demonstrated in preliminary studies, more comprehensive toxicological assessments are necessary to fully understand its safety profile.
In conclusion, Ethyl 3-(Pyridin-2-Yl)Propanoate (CAS No: 2739-74-4) is a multifaceted compound with a wide range of potential applications across different scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, material science, and catalysis. As ongoing studies continue to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in advancing modern chemistry.
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